![molecular formula C31H38O19 B12311488 5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)

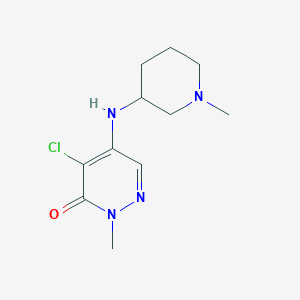

5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El kaempferol-3-ramnoglucósido-7-glucósido es un glucósido de flavonoides natural aislado de las hojas de Eugenia uniflora . Es conocido por sus actividades antiinflamatorias, que pueden atribuirse a su inhibición de la síntesis de prostaglandinas . Este compuesto tiene una fórmula molecular de C33H40O20 y un peso molecular de 756.66 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El kaempferol-3-ramnoglucósido-7-glucósido puede sintetizarse mediante la hidrólisis enzimática de sus glucósidos. Por ejemplo, el kaempferol-7-O-glucósido y el kaempferol-3-O-rutinosido pueden hidrolizarse a kaempferol utilizando β-glucosidasa y/o α-L-ramnosidasa . Este método es ecológico y produce kaempferol altamente bioactivo .

Métodos de Producción Industrial

El método de hidrólisis enzimática mencionado anteriormente podría ampliarse para aplicaciones industriales, dada su eficiencia y ecología .

Análisis De Reacciones Químicas

Tipos de Reacciones

El kaempferol-3-ramnoglucósido-7-glucósido experimenta varias reacciones químicas, incluyendo oxidación, reducción e hidrólisis .

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno (H2O2).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) se emplean normalmente.

Hidrólisis: Se utilizan enzimas como la β-glucosidasa y la α-L-ramnosidasa para la hidrólisis.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen kaempferol y sus diversos glucósidos .

Aplicaciones Científicas De Investigación

El kaempferol-3-ramnoglucósido-7-glucósido tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El kaempferol-3-ramnoglucósido-7-glucósido ejerce sus efectos principalmente a través de la inhibición de la síntesis de prostaglandinas, lo que reduce la inflamación . También inhibe la fosforilación de AKT y activa las vías de caspasa, lo que lleva a la apoptosis en las células cancerosas . Además, modula la producción de especies reactivas de oxígeno (ROS) y mejora la actividad antioxidante .

Comparación Con Compuestos Similares

Compuestos Similares

- Kaempferol-7-O-glucósido

- Kaempferol-3-O-ramnósido

- Kaempferol-3-O-rutinosido

Singularidad

El kaempferol-3-ramnoglucósido-7-glucósido es único debido a su estructura de glucósido dual, lo que mejora su solubilidad y biodisponibilidad en comparación con otros glucósidos de kaempferol . Esta singularidad estructural contribuye a sus potentes actividades biológicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .

Propiedades

Fórmula molecular |

C31H38O19 |

|---|---|

Peso molecular |

714.6 g/mol |

Nombre IUPAC |

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C31H38O19/c1-9(33)17(36)20(39)23(42)28-24(43)22(41)26(45)31(49-28)50-29-19(38)16-13(35)6-12(46-30-25(44)21(40)18(37)15(8-32)48-30)7-14(16)47-27(29)10-2-4-11(34)5-3-10/h2-7,9,15,17-18,20-26,28,30-37,39-45H,8H2,1H3 |

Clave InChI |

IYTNVROUKPTERI-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C(C(C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)

![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)

![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)

![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)

![6-(piperidin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine dihydrochloride](/img/structure/B12311424.png)

![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)

![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)

![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)